molecular formula C11H14BrFO2 B14773615 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene

Katalognummer: B14773615
Molekulargewicht: 277.13 g/mol
InChI-Schlüssel: AUQREVCRSXZDKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C11H14BrFO2. It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and methoxymethyl groups attached to the benzene ring. This compound is often used as a building block in organic synthesis due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-1-fluoro-2-isopropoxy-3-(methoxymethyl)benzene is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C11H14BrFO2

Molekulargewicht

277.13 g/mol

IUPAC-Name

5-bromo-1-fluoro-3-(methoxymethyl)-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H14BrFO2/c1-7(2)15-11-8(6-14-3)4-9(12)5-10(11)13/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

AUQREVCRSXZDKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1F)Br)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.